molecular formula C7H5ClN2O2S B1372258 1h-Benzimidazole-6-sulfonyl chloride CAS No. 1094350-38-5

1h-Benzimidazole-6-sulfonyl chloride

Cat. No.: B1372258
CAS No.: 1094350-38-5
M. Wt: 216.65 g/mol
InChI Key: JNMLTUHOYVRGHB-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-sulfonyl chloride is a heterocyclic compound that features a benzimidazole ring fused with a sulfonyl chloride group at the 6th position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The presence of both the benzimidazole core and the sulfonyl chloride functional group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 1H-benzimidazole followed by chlorination. The process typically includes:

    Sulfonation: 1H-Benzimidazole is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often employed.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

1H-Benzimidazole-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1H-benzimidazole-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds, where the compound can modify specific amino acid residues in proteins, thereby altering their function.

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-sulfonyl chloride
  • 1H-Benzimidazole-4-sulfonyl chloride
  • 1H-Benzimidazole-5-sulfonyl chloride

Comparison: 1H-Benzimidazole-6-sulfonyl chloride is unique due to the position of the sulfonyl chloride group, which influences its reactivity and the types of derivatives it can form. Compared to other isomers, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound in various applications.

Properties

IUPAC Name

3H-benzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLTUHOYVRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655215
Record name 1H-Benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094350-38-5
Record name 1H-Benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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